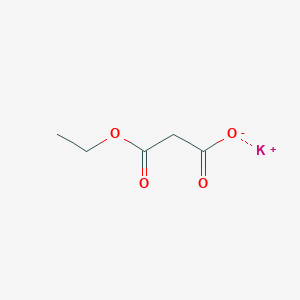
6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)-1,2-dihydroquinazoline 3-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline is a synthetic organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: The initial step involves the cyclization of appropriate precursors to form the quinazoline core. This can be achieved through the reaction of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Substituents: The introduction of the 6-chloro, 2-(chloromethyl), and 4-(2-fluorophenyl) groups is carried out through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride, while fluorination can be introduced using fluorinating agents like diethylaminosulfur trifluoride.
Hydroxylation: The hydroxyl group at the 3-position can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine or fluorine substituents using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents (e.g., dimethyl sulfoxide).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science applications.
Mecanismo De Acción
The mechanism of action of 6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of chlorine, fluorine, and hydroxyl groups can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-2H-quinazoline: Lacks the hydroxyl group at the 3-position.
6-chloro-2-(methyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline: Lacks the chloromethyl group at the 2-position.
6-chloro-2-(chloromethyl)-4-phenyl-3-hydroxy-2H-quinazoline: Lacks the fluorine substituent on the phenyl ring.
Uniqueness
6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline is unique due to the specific combination of chlorine, fluorine, and hydroxyl functional groups, which can impart distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
6-chloro-2-(chloromethyl)-4-(2-fluorophenyl)-3-hydroxy-2H-quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FN2O/c16-8-14-19-13-6-5-9(17)7-11(13)15(20(14)21)10-3-1-2-4-12(10)18/h1-7,14,21H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTLDTBBFIQWKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C=CC3=NC(N2O)CCl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B41654.png)
![6-Benzyloctahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B41655.png)










